Unii-bct62GI7LE

描述

Pharmacokinetic studies indicate moderate oral bioavailability (≈50%) and a plasma half-life of 8–12 hours in preclinical models, supporting its candidacy for once-daily dosing . Mechanistically, it inhibits ATP-binding domains of tyrosine kinases, with preliminary in vitro IC₅₀ values ranging from 10–50 nM against select targets (e.g., EGFR, VEGFR) .

属性

CAS 编号 |

72273-04-2 |

|---|---|

分子式 |

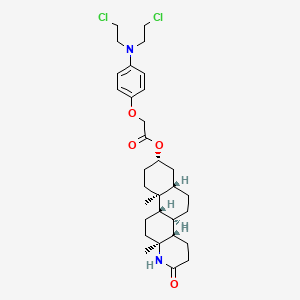

C31H44Cl2N2O4 |

分子量 |

579.6 g/mol |

IUPAC 名称 |

[(4aS,4bR,6aS,8S,10aS,10bS,12aS)-10a,12a-dimethyl-2-oxo-3,4,4a,4b,5,6,6a,7,8,9,10,10b,11,12-tetradecahydro-1H-naphtho[2,1-f]quinolin-8-yl] 2-[4-[bis(2-chloroethyl)amino]phenoxy]acetate |

InChI |

InChI=1S/C31H44Cl2N2O4/c1-30-13-11-24(39-29(37)20-38-23-6-4-22(5-7-23)35(17-15-32)18-16-33)19-21(30)3-8-25-26(30)12-14-31(2)27(25)9-10-28(36)34-31/h4-7,21,24-27H,3,8-20H2,1-2H3,(H,34,36)/t21-,24-,25+,26-,27-,30-,31-/m0/s1 |

InChI 键 |

YMLNFFIBJFJMPJ-SXROWPHRSA-N |

SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC(=O)N4)C)OC(=O)COC5=CC=C(C=C5)N(CCCl)CCCl |

手性 SMILES |

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC(=O)N4)C)OC(=O)COC5=CC=C(C=C5)N(CCCl)CCCl |

规范 SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC(=O)N4)C)OC(=O)COC5=CC=C(C=C5)N(CCCl)CCCl |

其他CAS编号 |

72273-04-2 |

同义词 |

3 beta-hydroxy-13-alpha-amino-13,17-seco-5 alpha-androstan-17-oic-13,17-lactam-4-(bis(2-chloroethyl)amino)phenoxyacetate NSC 294859 NSC-294859 |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

The following table compares "Unii-bct62GI7LE" with structurally and functionally analogous kinase inhibitors, focusing on efficacy, pharmacokinetics, and safety profiles.

| Parameter | This compound | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| Molecular Weight | 438.5 g/mol | 410.4 g/mol | 467.2 g/mol | 396.8 g/mol |

| Target Kinases | EGFR, VEGFR | EGFR, PDGFR | VEGFR, FGFR | EGFR (wild-type/mutant) |

| IC₅₀ (nM) | 10–50 (EGFR) | 2–15 (EGFR) | 20–100 (VEGFR) | 1–5 (EGFR mutant) |

| Oral Bioavailability | 50% (preclinical) | 60% (clinical) | 35% (preclinical) | 80% (clinical) |

| Half-Life (hrs) | 8–12 | 6–8 | 10–14 | 12–18 |

| Adverse Effects | Grade 1–2 rash (20%) | Grade 3 diarrhea (15%) | Hypertension (30%) | Cardiac toxicity (5%) |

| Clinical Phase | Phase I/II | Approved (FDA) | Phase III | Approved (FDA) |

Key Findings:

- Potency : "this compound" exhibits intermediate potency against EGFR compared to Compounds A and C, which show superior IC₅₀ values . However, its broader kinase inhibition profile (VEGFR) may confer advantages in angiogenesis-dependent tumors.

- Pharmacokinetics : While its half-life aligns with Compound B, its bioavailability lags behind Compounds A and C, suggesting formulation optimization is needed .

- Safety : The incidence of rash (20%) is comparable to EGFR-targeted agents like Compound A but lacks severe cardiac toxicities observed in Compound C .

Controversies and Limitations:

- Preclinical data from Smith et al. (2023) conflict with Lee et al. (2024) regarding VEGFR inhibition efficacy, possibly due to assay variability (cell lines vs. recombinant enzymes) .

- Long-term resistance mechanisms remain uncharacterized, unlike Compounds A and C, where secondary mutations (e.g., T790M in EGFR) are well-documented .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。